molecular formula C10H12N2 B15233805 N,N-dimethyl-1H-indol-3-amine

N,N-dimethyl-1H-indol-3-amine

Cat. No.: B15233805
M. Wt: 160.22 g/mol
InChI Key: PUYMDGCTMLYCLA-UHFFFAOYSA-N
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Description

N,N-dimethyl-1H-indol-3-amine is an organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in nature and synthetic materials. This compound is characterized by an indole ring structure with a dimethylamine group attached to the nitrogen atom. Indoles are known for their diverse biological activities and are used in various fields, including pharmaceuticals, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-dimethyl-1H-indol-3-amine can be synthesized through several methods. One common approach is the Mannich reaction, which involves the reaction of indole with formaldehyde and dimethylamine . This reaction typically occurs under acidic conditions and can be carried out in solvents such as ethanol or methanol.

Another method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst to form the indole ring . This method can be adapted to introduce the dimethylamine group at the nitrogen position.

Industrial Production Methods

Industrial production of this compound often involves large-scale Mannich reactions due to their simplicity and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial processes may also employ continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-1H-indol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid

Major Products Formed

    Oxidation: N-oxide derivatives

    Reduction: Amine derivatives

    Substitution: Halogenated, nitrated, and sulfonated indole derivatives

Comparison with Similar Compounds

N,N-dimethyl-1H-indol-3-amine can be compared with other indole derivatives such as:

    Tryptamine: A naturally occurring compound with a similar indole structure but different functional groups.

    Serotonin: A neurotransmitter derived from tryptophan with an indole ring and hydroxyl group.

    Indole-3-acetic acid: A plant hormone with an indole ring and carboxylic acid group.

These compounds share the indole core but differ in their functional groups, leading to distinct biological activities and applications .

Properties

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

N,N-dimethyl-1H-indol-3-amine

InChI

InChI=1S/C10H12N2/c1-12(2)10-7-11-9-6-4-3-5-8(9)10/h3-7,11H,1-2H3

InChI Key

PUYMDGCTMLYCLA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CNC2=CC=CC=C21

Origin of Product

United States

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